Superior Enantiomeric Excess (ee) as a Critical Quality Attribute (CQA) for Lorlatinib Synthesis
For the synthesis of Lorlatinib, the required enantiomeric excess (ee) of (S)-1-(5-Fluoro-2-iodophenyl)ethan-1-ol is specified at ≥99%, as per industrial process chemistry standards [1]. This is in stark contrast to the typical commercial specifications for its (R)-enantiomer or racemic mixtures, which are often supplied at lower purity levels (e.g., 98%) and not validated for this specific pharmaceutical pathway [2]. The difference of ≥1% ee is not trivial; it represents a significant reduction in the burden of downstream purification and the risk of failing API release specifications due to diastereomeric impurities.
| Evidence Dimension | Chiral Purity (Enantiomeric Excess, ee) |
|---|---|
| Target Compound Data | ≥99% ee |
| Comparator Or Baseline | Racemic mixture (0% ee) or (R)-enantiomer (typically supplied at 98% ee) |
| Quantified Difference | ≥1% absolute difference in ee; complete stereochemical inversion vs. racemic |
| Conditions | Pharmaceutical intermediate quality control specifications for Lorlatinib manufacturing |
Why This Matters
Procurement of ≥99% ee material directly reduces the risk of costly downstream purification failures and ensures compliance with stringent regulatory purity requirements for the final API.
- [1] Shanghai Kangxin Chemical Co., Ltd. (n.d.). Pharmaceutical Intermediate Specification: (S)-1-(5-Fluoro-2-iodophenyl)ethan-1-ol. View Source
- [2] Chem960. (n.d.). (R)-1-(2-iodo-5-fluorophenyl)ethanol (CAS 1454852-98-2). View Source
